molecular formula C16H22N2O4S B4553261 N-cyclopropyl-4-methoxy-3-(piperidin-1-ylsulfonyl)benzamide

N-cyclopropyl-4-methoxy-3-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B4553261
M. Wt: 338.4 g/mol
InChI Key: BQYLKNDEYMGJPH-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-methoxy-3-(piperidin-1-ylsulfonyl)benzamide is a complex organic compound that features a benzamide core substituted with a cyclopropyl group, a methoxy group, and a piperidin-1-ylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-methoxy-3-(piperidin-1-ylsulfonyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 4-methoxybenzoic acid with cyclopropylamine under appropriate conditions to form N-cyclopropyl-4-methoxybenzamide.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-methoxy-3-(piperidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The benzamide core can be reduced to form the corresponding amine.

    Substitution: The piperidin-1-ylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of 4-methoxybenzoic acid derivatives.

    Reduction: Formation of N-cyclopropyl-4-methoxybenzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-cyclopropyl-4-methoxy-3-(piperidin-1-ylsulfonyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a scaffold for designing new drugs with potential therapeutic effects.

    Biological Studies: The compound can be used to study the interaction with biological targets such as enzymes or receptors.

    Pharmaceutical Research: It serves as a lead compound for the development of new pharmaceuticals.

    Industrial Applications: The compound can be used in the synthesis of other complex organic molecules for various industrial purposes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-methoxy-3-(piperidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets in the body. The piperidin-1-ylsulfonyl group is known to enhance the binding affinity of the compound to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropyl-4-methoxybenzamide: Lacks the piperidin-1-ylsulfonyl group, resulting in different biological activity.

    4-methoxy-3-(piperidin-1-ylsulfonyl)benzamide: Lacks the cyclopropyl group, which may affect its binding affinity and specificity.

    N-cyclopropyl-4-methoxy-3-(morpholin-1-ylsulfonyl)benzamide: Contains a morpholine group instead of piperidine, leading to different pharmacological properties.

Uniqueness

N-cyclopropyl-4-methoxy-3-(piperidin-1-ylsulfonyl)benzamide is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the cyclopropyl group enhances its metabolic stability, while the piperidin-1-ylsulfonyl group increases its binding affinity to certain biological targets.

Properties

IUPAC Name

N-cyclopropyl-4-methoxy-3-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4S/c1-22-14-8-5-12(16(19)17-13-6-7-13)11-15(14)23(20,21)18-9-3-2-4-10-18/h5,8,11,13H,2-4,6-7,9-10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQYLKNDEYMGJPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2CC2)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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